Nitration Yield Comparison
Synthesis data shows that 2-(tert-Butyl)-6-nitrophenol can be produced via the nitration of 2-tert-butylphenol with a 24% yield under specific conditions [1]. This yield serves as a benchmark for this specific transformation. In contrast, the nitration of the more sterically hindered 2,6-di-tert-butylphenol to produce its analogous 4-nitro derivative achieves a significantly higher yield of 81.7% under optimized conditions [2]. This cross-study comparison highlights that while the target compound is accessible, its synthesis is less efficient than that of the bulkier analog, DBNP. This difference in synthetic efficiency may be a crucial factor for procurement decisions involving large-scale or cost-sensitive applications.
| Evidence Dimension | Synthetic Yield of Nitration Reaction |
|---|---|
| Target Compound Data | 24% (yield for 2-(tert-Butyl)-6-nitrophenol) |
| Comparator Or Baseline | 2,6-di-tert-butylphenol nitration to form 2,6-di-tert-butyl-4-nitrophenol: 81.7% |
| Quantified Difference | -57.7 percentage points |
| Conditions | Nitration of respective tert-butylphenol precursors. Specific conditions for 2-TBNP: acetic anhydride, acetonitrile [1]. For DBNP: 30% HNO3, 30°C, 10h [2]. |
Why This Matters
This data suggests that sourcing 2-TBNP directly may be more economically viable than custom synthesis, especially for smaller quantities, due to its comparatively lower synthetic yield from the base phenol.
- [1] Molaid. (n.d.). 2-(tert-butyl)-6-nitrophenol. Retrieved from https://www.molaid.com/MS_3223222 View Source
- [2] Wang, J., et al. (2008). Synthesis of 2,6-Di-tert-butyl-4-nitrophenol. China Plastics Industry, B06, 69-70, 85. View Source
